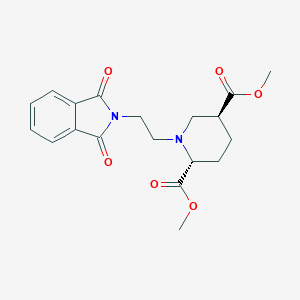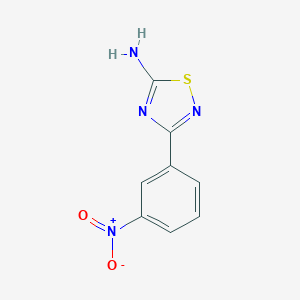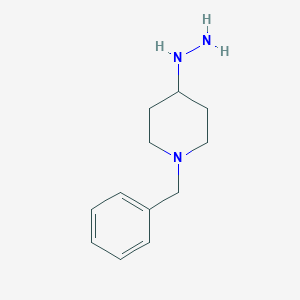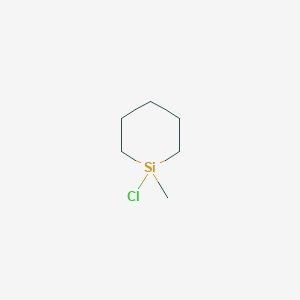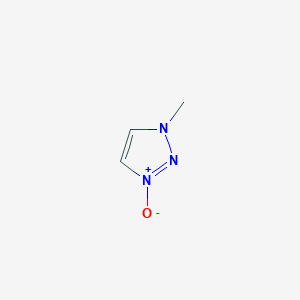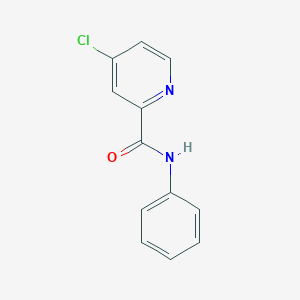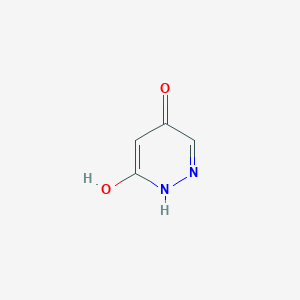
3,5-Pyridazinediol
Overview
Description
3,5-Pyridazinediol is a chemical compound with the molecular formula C4H4N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 3,5-Pyridazinediol, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the design and synthesis of novel derivatives of pyrimidothienopyridazine .Molecular Structure Analysis
The molecular structure of 3,5-Pyridazinediol is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecular weight of 3,5-Pyridazinediol is approximately 112.087 Da .Chemical Reactions Analysis
3,6-Pyridazinediol, a related compound, has been found to react with iron(III) in an acid medium to give a pink color. This color reaction is specific for iron(III) and obeys Beer’s law .Scientific Research Applications
Organic Synthesis and Chemical Biology
3,5-Pyridazinediol derivatives, such as 3,6-pyridazinediones, have been extensively utilized in organic synthesis and chemical biology. These compounds serve as pivotal intermediates in the construction of complex molecules due to their unique chemical properties. For example, Lee, Maruani, and Chudasama (2016) highlighted the utility of 3,6-pyridazinediones in various fields of organic synthesis, medicinal chemistry, and chemical biology, emphasizing their role in the development of new synthetic pathways and the exploration of biological activities (Lee, Maruani, & Chudasama, 2016).
Metal Coordination Chemistry
Pyridazinone and its derivatives exhibit a remarkable ability to coordinate with metals, forming complexes with potential applications in catalysis and material science. For instance, research by Hoogenboom, Moore, and Schubert (2006) demonstrated the synthesis of pyridazine derivatives that self-assemble into gridlike metal complexes with copper(I) or silver(I) ions, showcasing the potential of these compounds in the development of novel materials and catalytic systems (Hoogenboom, Moore, & Schubert, 2006).
Anticancer Activity
A fascinating application of 3,5-Pyridazinediol derivatives is in the synthesis of compounds with potent anticancer activities. Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives and demonstrated their potential antioxidant activity, indicating their relevance in the development of new anticancer agents (Mehvish & Kumar, 2022).
Antimicrobial Agents
The synthesis of novel bioactive compounds with potential antimicrobial activities against antibiotic-resistant bacteria is another critical application of 3,5-Pyridazinediol derivatives. Abu-Melha et al. (2020) reported the development of novel 1-thiazolyl-pyridazinedione derivatives via eco-friendly synthesis methods, highlighting their efficacy as antimicrobial agents (Abu-Melha et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Pyridazinediol, also known as pyridazinone, is a heterocyclic compound that contains two adjacent nitrogen atoms . It has been found to exhibit a wide range of pharmacological activities It’s known that many pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
The mode of action of 3,5-Pyridazinediol is based on its capacity to inhibit calcium ion influx . This inhibition can lead to a decrease in platelet aggregation, which is a crucial step in blood clot formation. Therefore, compounds like 3,5-Pyridazinediol that can inhibit this process have potential therapeutic applications in conditions where platelet aggregation is a problem, such as cardiovascular diseases.
Biochemical Pathways
Calcium signaling is a key process in many cellular functions, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
The result of 3,5-Pyridazinediol’s action is the inhibition of calcium ion influx, leading to a decrease in platelet aggregation . This can have a significant impact on the body, particularly in conditions where platelet aggregation plays a key role. For example, in cardiovascular diseases, reducing platelet aggregation can help prevent the formation of blood clots, potentially reducing the risk of heart attacks or strokes.
properties
IUPAC Name |
4-hydroxy-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOJGQWOSFQJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716037 | |
| Record name | 5-Hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,5-diol | |
CAS RN |
17285-29-9 | |
| Record name | 17285-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



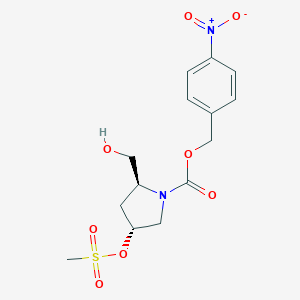
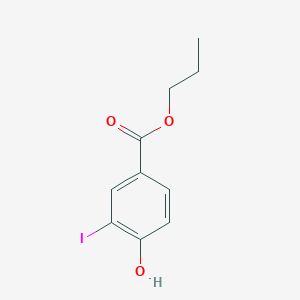

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
![exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B175294.png)
